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molecular formula C8H8N2O2S B1310921 Ethyl imidazo[2,1-b]thiazole-6-carboxylate CAS No. 64951-04-8

Ethyl imidazo[2,1-b]thiazole-6-carboxylate

Cat. No. B1310921
M. Wt: 196.23 g/mol
InChI Key: PIURXAHSTOGOSU-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

To the cold solution of 2-aminothiazole (0.5 g, 4.99 mmol) in 10 mL of DME was added ethyl bromopyruvate (0.783 mL, 6.24 mmol). The resultant mixture was stirred at RT for 30 min. The yellow precipitate obtained was filtered. The solid residue was dissolved in 20 mL of ethanol and refluxed for 8 h. After the completion of the reaction as evidenced by LC-MS, the solvent was removed under vacuum. Residue was added to DCM and washed with sodium bicarbonate solution. The organic solvent was evaporated and the crude product was purified by Combiflash. Yield 0.285 g. 1H NMR (400 MHz; CDCl3): δ 1.42 (t, 3H), 4.41 (q, 2H), 6.98 (d, 1H), 7.47 (d, 1H), 8.09 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.783 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.Br[CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11]>COCCOC>[S:3]1[CH:4]=[CH:5][N:6]2[CH:8]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:1]=[C:2]12

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
0.783 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in 20 mL of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Residue was added to DCM
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by Combiflash

Outcomes

Product
Name
Type
Smiles
S1C=2N(C=C1)C=C(N2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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